molecular formula C7H13NO4 B3283962 4-Aminoheptanedioic acid CAS No. 7766-85-0

4-Aminoheptanedioic acid

Cat. No.: B3283962
CAS No.: 7766-85-0
M. Wt: 175.18 g/mol
InChI Key: DMAJAXIBHLWSQM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminoheptanedioic acid can be synthesized through several methods. One common approach involves the reduction of dimethyl 4-nitroheptanedioate to produce dimethyl 4-aminoheptanedioate, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 4-nitroheptanedioic acid. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Aminoheptanedioic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide are employed.

Major Products Formed

Scientific Research Applications

4-Aminoheptanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-aminoheptanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid: A shorter-chain analog with similar functional groups.

    4-Aminopentanoic acid: Another analog with one less carbon in the chain.

    4-Aminoadipic acid: A closely related compound with similar properties.

Uniqueness

4-Aminoheptanedioic acid is unique due to its specific chain length and functional group positioning, which confer distinct chemical and physical properties.

Biological Activity

4-Aminoheptanedioic acid, also known by its chemical formula C7_7H13_{13}NO4_4, is a dicarboxylic amino acid that has garnered attention for its potential biological activities. Its structural characteristics and the presence of both amino and carboxylic functional groups suggest various interactions within biological systems, leading to diverse applications in biochemistry and medicine.

  • Molecular Formula : C7_7H13_{13}NO4_4
  • Molecular Weight : 173.18 g/mol
  • CAS Number : 487243

Biological Activity Overview

This compound exhibits several biological activities, including potential roles in metabolic pathways, antioxidant properties, and implications in cancer research. Below are detailed findings from recent studies.

Antioxidant Activity

Research has indicated that this compound possesses significant antioxidant properties. A study highlighted its ability to reduce oxidative stress markers, suggesting a protective role against cellular damage caused by free radicals. This activity was quantified through assays measuring the reduction of Mo (VI) to Mo (V), demonstrating its efficacy as an antioxidant agent .

Antibacterial Properties

The compound has been screened for antibacterial activity, showing promising results against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, which may lead to cell lysis and death. The concentration-dependent effect was observed, indicating that higher concentrations of this compound correlate with increased antibacterial activity .

Role in Cancer Research

Recent studies have explored the metabolomic profiles associated with different types of cancers, including glioblastoma and lymphoma. Notably, the levels of 2-aminoheptanedioic acid were found to be significantly altered in the cerebrospinal fluid of glioblastoma patients compared to controls, suggesting its potential as a biomarker for this aggressive cancer type . Additionally, variations in amino acid profiles have been linked to tumor metabolism and progression, with implications for targeted therapies .

Metabolomic Profiling in Cancer

A pilot study on lymphoma subtypes indicated that 2-aminoheptanedioic acid levels were significantly lower in patients compared to healthy controls (p-value = 4.3 × 106^{-6}). This finding suggests a potential role for this compound in distinguishing between cancerous and non-cancerous states .

Metabolitep-ValueTrend
2-Aminoheptanedioic Acid4.3 × 106^{-6}

Comparative Analysis of Amino Acids

In a comparative analysis involving glioblastoma patients, significant differences were observed in amino acid profiles. The study utilized LC-ESI-MS/MS techniques to identify these variations, which included elevated levels of certain amino acids correlated with tumor presence .

Amino Acidp-ValueSignificance
Lysine0.000000Significant increase
Histidine0.000011Significant increase
α-Aminoadipic AcidNotable differencesDiagnostic potential

Properties

IUPAC Name

4-aminoheptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c8-5(1-3-6(9)10)2-4-7(11)12/h5H,1-4,8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAJAXIBHLWSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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